Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate
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Overview
Description
Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate: is an organofluorine compound with the molecular formula C4HF3NNaO . This compound is characterized by the presence of a trifluoromethyl group and a cyano group attached to a propen-2-olate structure. It is commonly used as a building block in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate typically involves the reaction of 3,3,3-trifluoropropene with sodium cyanide under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the nucleophilic addition of the cyanide ion to the propen-2-olate structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with isonitriles to form pyrroles and pyrrolines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Cycloaddition Reactions: Reagents such as ethyl isocyanoacetate and tosylmethyl isocyanide are used in the presence of catalysts like silver acetate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Pyrroles and Pyrrolines: Formed through cycloaddition reactions.
Substituted Propen-2-olates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and facilitating the formation of reactive intermediates. The cyano group also plays a crucial role in the compound’s reactivity by acting as an electron-withdrawing group, which influences the overall reactivity and stability of the molecule.
Comparison with Similar Compounds
3,3,3-Trifluoropropene: A precursor in the synthesis of Sodium; 1-cyano-3,3,3-trifluoro-propen-2-olate.
Sodium Cyanide: Used as a reagent in the synthesis of the compound.
Ethyl Isocyanoacetate: Used in cycloaddition reactions with the compound.
Uniqueness: this compound is unique due to the presence of both a trifluoromethyl group and a cyano group, which impart distinct chemical properties and reactivity. This combination makes it a valuable building block in organic synthesis and a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
sodium;(Z)-1-cyano-3,3,3-trifluoroprop-1-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO.Na/c5-4(6,7)3(9)1-2-8;/h1,9H;/q;+1/p-1/b3-1-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXILZNFAAFLJ-SPNQZIMRSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C#N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\[O-])\C#N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3NNaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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